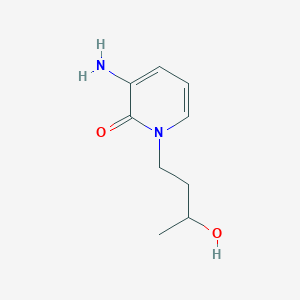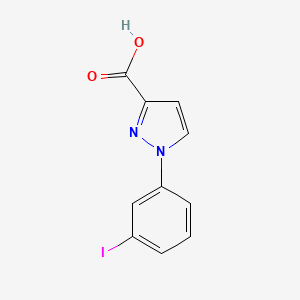
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The presence of an iodine atom on the phenyl ring and a carboxylic acid group on the pyrazole ring makes this compound unique and potentially useful in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of 3-iodoaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The resulting ester is then hydrolyzed to yield the carboxylic acid.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory synthesis. The process may be optimized for higher yields and purity, and may involve continuous flow reactors and automated systems to ensure consistency and efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted phenyl-pyrazole derivatives can be obtained.
Reduction Products: The primary alcohol derivative of the carboxylic acid.
Oxidation Products: Higher oxidation state derivatives, such as carboxylates or carbonyl compounds.
Wissenschaftliche Forschungsanwendungen
1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the iodine atom and the carboxylic acid group can influence its binding affinity and specificity towards these targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Iodophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Bromophenyl)-1H-pyrazole-3-carboxylic acid
- 1-(3-Chlorophenyl)-1H-pyrazole-3-carboxylic acid
Comparison: 1-(3-Iodophenyl)-1H-pyrazole-3-carboxylic acid is unique due to the presence of the iodine atom, which can enhance its reactivity and biological activity compared to its bromine or chlorine analogs. The iodine atom’s larger size and higher polarizability can lead to different interaction profiles with molecular targets, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C10H7IN2O2 |
|---|---|
Molekulargewicht |
314.08 g/mol |
IUPAC-Name |
1-(3-iodophenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7IN2O2/c11-7-2-1-3-8(6-7)13-5-4-9(12-13)10(14)15/h1-6H,(H,14,15) |
InChI-Schlüssel |
CYXYQDHDCSCBGE-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)I)N2C=CC(=N2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


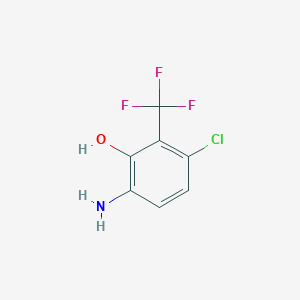


![N'-Hydroxy-1,5-diazabicyclo[3.2.2]nonane-6-carboximidamide](/img/structure/B13067989.png)
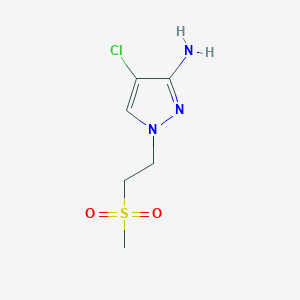
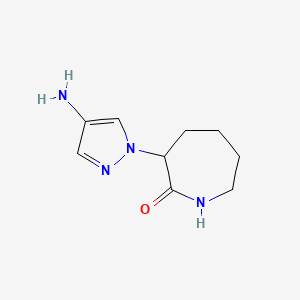
![4-[(Azetidin-3-yloxy)methyl]-1,3-thiazole](/img/structure/B13068012.png)
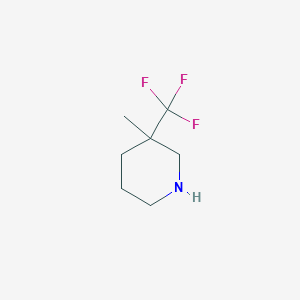
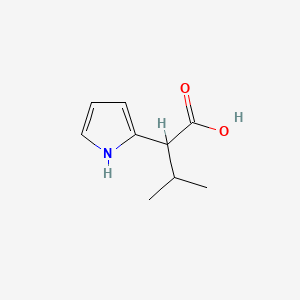


![5-(Thiophen-2-yl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13068038.png)

